

Introduction: Unveiling the 8-Aminoisoquinolin-1-ol Scaffold

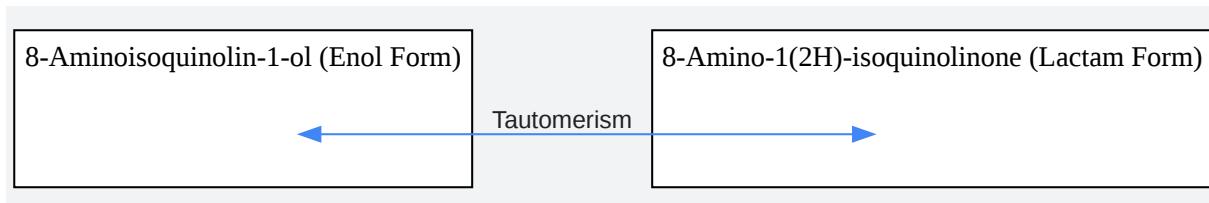
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Aminoisoquinolin-1-ol

Cat. No.: B2570740

[Get Quote](#)


8-Aminoisoquinolin-1-ol, also identified by its tautomeric form 8-amino-1(2H)-isoquinolinone, is a heterocyclic organic compound belonging to the isoquinoline family.^{[1][2]} With the Chemical Abstracts Service (CAS) number 216097-69-7, this molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.^[1] Its structure, featuring a fused benzene and pyridine ring system with key amino and hydroxyl/keto functional groups, makes it a valuable scaffold for the synthesis of novel therapeutic agents.^{[1][3]}

This guide provides a comprehensive overview of the core physicochemical properties of **8-Aminoisoquinolin-1-ol**, offering insights into its molecular structure, analytical characterization, and parameters crucial for drug design. The information presented is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. Investigations into this and similar isoquinolinone structures have highlighted their potential as antitumor agents, fluorescent probes for biological imaging, and antioxidants, underscoring their relevance in modern pharmaceutical research.^[1]

Section 1: Core Molecular and Physical Properties

The fundamental identity of a chemical compound is defined by its molecular structure and basic physical characteristics. These properties are the cornerstone of its chemical behavior and application. **8-Aminoisoquinolin-1-ol** is an amino alcohol and a derivative of isoquinoline.^[1]

It's important to recognize that **8-Aminoisoquinolin-1-ol** exists in tautomeric equilibrium with 8-amino-1,2-dihydroisoquinolin-1-one, a lactam form. In solid state and physiological conditions, the lactam form is generally predominant. This structural duality is a key feature influencing its reactivity and biological interactions.

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of **8-Aminoisoquinolin-1-ol**.

A summary of its core properties is presented in the table below.

Property	Value	Source(s)
CAS Number	216097-69-7	[1] [4]
Molecular Formula	C ₉ H ₈ N ₂ O	[1] [2]
Molecular Weight	160.17 g/mol	[1] [2] [5]
Synonyms	8-amino-1,2-dihydroisoquinolin-1-one; 1(2H)-Isoquinolinone, 8-amino-	[1]

Section 2: Physicochemical Parameters for Drug Development

For professionals in drug discovery and development, parameters such as acidity/basicity (pKa) and lipophilicity (logP) are critical predictors of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. This is fundamental to its solubility in aqueous media (like blood plasma) and its ability to cross biological membranes. For **8-Aminoisoquinolin-1-ol**, the presence of an aromatic amino group and the acidic proton of the enol or the N-H of the lactam contribute to its acid-base properties.

A predicted pKa value for the compound has been calculated to be approximately 12.42.^[4] This value likely corresponds to the dissociation of the hydroxyl proton in the enol tautomer, indicating it is a very weak acid. The basicity of the amino group is also a key consideration for its interaction with biological targets and for salt formation strategies to improve solubility.

Lipophilicity (LogP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. It is a key indicator of a drug's ability to permeate lipid-rich barriers like the cell membrane. While an experimentally determined logP for **8-Aminoisoquinolin-1-ol** is not readily available, its structure suggests a moderate lipophilicity that can be fine-tuned through chemical modification of its functional groups.

Parameter	Predicted Value	Significance in Drug Development
pKa	12.42 ± 0.20	[4]

Section 3: Analytical Characterization Workflow

The definitive identification and purity assessment of **8-Aminoisoquinolin-1-ol** require a combination of spectroscopic and chromatographic techniques. Each method provides unique structural information, and together they form a self-validating system for characterization.

Experimental Protocol: A Standard Analytical Workflow

- Mass Spectrometry (MS):
 - Objective: To confirm the molecular weight.

- Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol). Analyze using Electrospray Ionization (ESI) in positive ion mode.
- Expected Result: A prominent peak at m/z corresponding to $[M+H]^+$, confirming the molecular weight of 160.17.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the detailed molecular structure.
 - Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.
 - Expert Insight: The choice of DMSO-d₆ is crucial as its ability to form hydrogen bonds will help in observing the exchangeable protons of the -NH₂ and -NH-/OH groups. The resulting spectra would be expected to show distinct signals for the aromatic protons on the fused ring system, as well as signals corresponding to the amino and lactam/enol protons. While specific spectral data for this exact isomer is sparse, related compounds like 8-aminoisoquinoline show characteristic aromatic proton signals between δ 6.7 and 9.5 ppm in ¹H NMR.[6]
- High-Performance Liquid Chromatography (HPLC):
 - Objective: To determine purity.
 - Methodology: Develop a reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid to ensure sharp peak shapes. Monitor the elution profile with a UV detector.
 - Expected Result: A single major peak indicates high purity. The retention time is a characteristic property under the specific method conditions.

Caption: Standard workflow for the analytical characterization of **8-Aminoisoquinolin-1-ol**.

Section 4: Synthesis, Reactivity, and Applications

Synthesis Overview

The synthesis of substituted isoquinolinones often involves multi-step reaction sequences. While specific literature on the synthesis of **8-Aminoisoquinolin-1-ol** is not detailed in the provided context, general strategies for related compounds can be inferred. For example, the synthesis of aminoisoquinolines can be achieved from precursors like bromo-nitroisoquinolines through catalytic hydrogenation.^[6] Such synthetic routes offer pathways to produce the core scaffold, which can then be further functionalized.

Chemical Reactivity and Medicinal Chemistry Applications

The chemical reactivity of **8-Aminoisoquinolin-1-ol** is dictated by its key functional groups:

- The Amino Group: This group can act as a nucleophile, allowing for the synthesis of a wide array of derivatives such as amides, sulfonamides, and ureas. This is a common strategy in medicinal chemistry to modulate a compound's properties and explore structure-activity relationships (SAR).
- The Lactam/Enol System: The lactam nitrogen and the enolic oxygen provide sites for alkylation or acylation, further expanding the diversity of accessible derivatives.

This versatility makes **8-Aminoisoquinolin-1-ol** a valuable intermediate in the synthesis of more complex organic compounds.^[1] Its demonstrated potential in various therapeutic areas highlights its importance:

- Pharmaceutical Development: The scaffold is being investigated for its antitumor activities, making it a promising candidate for the development of new cancer therapies.^[1]
- Biological Imaging: Its inherent structural features lend themselves to the development of fluorescent probes, which are instrumental in visualizing and studying cellular processes.^[1]
- Antioxidant Applications: The compound has been explored for its antioxidant properties, which could be beneficial in treating conditions associated with oxidative stress.^[1]

Conclusion

8-Aminoisoquinolin-1-ol is a heterocyclic compound with a rich profile of physicochemical properties that make it highly attractive for research, particularly in drug discovery. Its defined

molecular structure, predictable analytical behavior, and versatile reactivity offer a solid foundation for the design and synthesis of novel molecules with therapeutic potential. The insights provided in this guide serve as a technical resource for scientists aiming to harness the unique characteristics of this promising chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 8-Aminoisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 3. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]
- 4. 8-aMinoisoquinolin-1-ol | 216097-69-7 [amp.chemicalbook.com]
- 5. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Aminoisoquinoline | 23687-27-6 [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: Unveiling the 8-Aminoisoquinolin-1-ol Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2570740#physicochemical-properties-of-8-aminoisoquinolin-1-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com